chemical structure and properties of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole
chemical structure and properties of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole
An In-depth Technical Guide to the Chemical Structure and Properties of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole and its Analogs
Authored by a Senior Application Scientist
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its versatile chemical nature and ability to form a wide array of derivatives have established it as a "privileged scaffold" in the development of novel therapeutic agents.[2][3] A significant number of approved drugs, including the anti-cancer agents ibrutinib and ruxolitinib, and the anti-inflammatory drug celecoxib, feature a pyrazole core, highlighting its importance in targeting various biological pathways.[1]
This guide provides a detailed technical overview of the . Due to the limited publicly available data on this specific isomer, this document will also draw upon information from closely related analogs and derivatives to provide a comprehensive understanding of this chemical class for researchers, scientists, and drug development professionals. The insights provided herein are grounded in established chemical principles and data from authoritative sources.
Molecular Architecture: Unpacking the 1-(2-chlorophenyl)-3-methyl-1H-pyrazole Structure
The chemical identity of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole is defined by its unique arrangement of a pyrazole core with specific substituents that dictate its physicochemical properties and potential biological activity.
Core Heterocyclic System: The 1H-Pyrazole Ring
The foundation of the molecule is the 1H-pyrazole ring, an aromatic diazole. The aromaticity of the ring system contributes to its relative stability. The presence of two nitrogen atoms provides sites for hydrogen bonding and coordination with biological targets, a key feature in its pharmacological utility.[2]
Key Substituents and Their Influence:
-
1-(2-chlorophenyl) Group: A chlorophenyl group is attached to the N1 position of the pyrazole ring. The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects. It is an electron-withdrawing group, which can influence the electron density of the pyrazole ring and the overall lipophilicity of the molecule.
-
3-methyl Group: A methyl group is situated at the C3 position of the pyrazole ring. This small alkyl group can impact the molecule's steric profile and its interactions with target proteins.
Chemical Identification
| Identifier | Value | Source |
| IUPAC Name | 1-(2-chlorophenyl)-3-methyl-1H-pyrazole | N/A |
| Molecular Formula | C10H9ClN2 | PubChem |
| Molecular Weight | 192.65 g/mol | PubChem |
| Canonical SMILES | CC1=NN(C=C1)C2=CC=CC=C2Cl | PubChem |
| InChIKey | Not available for this specific isomer | |
| CAS Number | Not available for this specific isomer |
Physicochemical Properties and Characterization
The physical and chemical properties of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is scarce, we can infer its likely properties from computational predictions and data from analogous structures.
Predicted Physicochemical Properties
| Property | Predicted Value (for related structures) | Significance in Drug Development |
| XLogP3 | 2.4 - 5.9 | Indicates lipophilicity and potential for membrane permeability. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding to target proteins. |
| Hydrogen Bond Acceptors | 1-2 | Influences solubility and interactions with biological targets. |
| Rotatable Bond Count | 1-4 | Relates to conformational flexibility. |
| Topological Polar Surface Area | 17.8 Ų (for a related structure) | Correlates with drug transport and bioavailability. |
Data inferred from PubChem entries for related pyrazole derivatives.[5][6][7][8]
Spectroscopic Profile
The structural elucidation of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring, the protons on the pyrazole ring, and the methyl protons. The chemical shifts and coupling patterns would confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would provide evidence for all carbon atoms in the molecule, including the substituted pyrazole ring and the chlorophenyl group. For a related compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, characteristic chemical shifts for the pyrazole C=N and =C-Cl carbons were observed at δ = 148.8 and 114.4 ppm, respectively.[9]
-
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information. For 1-(2-chlorophenyl)-3-methylpyrazole-4-carbaldehyde, the monoisotopic mass is reported as 220.04034 Da.[6]
Synthesis and Reactivity: Constructing the Pyrazole Core
The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with several reliable methods available.
General Synthetic Strategies
A common and effective method for the synthesis of 1,3-disubstituted pyrazoles is the Claisen-Schmidt condensation followed by a cyclization reaction. This approach involves the reaction of a substituted acetophenone with a carbaldehyde to form a chalcone, which then undergoes cyclocondensation with hydrazine hydrate to yield the pyrazoline derivative.[10]
Another versatile method is the reaction of N-monosubstituted hydrazones with nitroolefins , which allows for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[11] Additionally, a sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides has been reported for the synthesis of substituted pyrazoles.[12]
Illustrative Synthetic Workflow
Caption: Generalized synthetic pathways to substituted pyrazoles.
Reactivity Profile
The pyrazole ring is generally stable to many reaction conditions. The electron-withdrawing nature of the 2-chlorophenyl group at N1 may influence the reactivity of the pyrazole ring towards electrophilic substitution. The C4 position is often the most reactive site for such substitutions. The methyl group at C3 is generally unreactive but can influence the regioselectivity of reactions.
Potential Applications in Drug Development and Research
The pyrazole scaffold is a versatile building block for the development of a wide range of biologically active molecules.
Established Pharmacological Activities
Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including:
-
Anti-inflammatory: As seen with celecoxib and lonazolac.[2][3]
-
Anticancer: Numerous pyrazole-containing compounds act as kinase inhibitors.[1]
-
Antimicrobial: Certain aniline-derived pyrazoles have shown potent activity against resistant bacteria.[1]
-
Antiviral: Lenacapavir, a pyrazole-containing drug, is used to treat HIV.[1]
-
Other activities: Pyrazole derivatives have also been investigated as antipyretic, analgesic, and antidepressant agents.[13]
Logical Framework for Therapeutic Potential
Caption: Logical flow from core structure to therapeutic applications.
The specific substitution pattern of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole makes it an interesting candidate for further investigation. The presence of the chlorophenyl group could enhance binding to hydrophobic pockets in target proteins, while the methyl group could provide steric hindrance or favorable van der Waals interactions.
Safety and Handling Considerations
While a specific safety data sheet for 1-(2-chlorophenyl)-3-methyl-1H-pyrazole is not available, data from related pyrazole derivatives provide general guidance.
General Hazard Profile
Many substituted pyrazoles are classified with the following hazards:
-
Causes skin irritation [4]
-
Causes serious eye damage
Recommended Handling Practices
Given the potential hazards, the following precautions are recommended when handling this class of compounds:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
1-(2-chlorophenyl)-3-methyl-1H-pyrazole belongs to a class of compounds with significant potential in medicinal chemistry and drug discovery. While direct experimental data on this specific molecule is limited, a comprehensive understanding of its likely chemical structure, properties, and biological potential can be derived from the extensive research on related pyrazole derivatives. The synthetic accessibility of the pyrazole scaffold and the tunability of its substituents make it a highly attractive starting point for the design of novel therapeutic agents. Further research into this and related compounds is warranted to fully explore their potential applications.
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